Dabigatran impurity D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dabigatran impurity D, also known as Dabigatran Carboxamide, is a chemical compound that is structurally related to Dabigatran etexilate mesylate, an anticoagulant drug. This compound is one of the impurities that can be found in the synthesis and production of Dabigatran etexilate mesylate. This impurity is of interest in pharmaceutical research and quality control to ensure the purity and efficacy of the final drug product .
Méthodes De Préparation
The preparation of Dabigatran impurity D involves several synthetic routes and reaction conditions. One common method involves the use of N-hexyl-4-nitrophenyl carbonate as a synthon, which helps to eliminate the formation of potential impurities . The synthesis typically includes the following steps:
Nucleophilic substitution: A key intermediate, amidine, is prepared through a Pinner reaction and then subjected to nucleophilic substitution with N-hexyl-4-nitrophenyl carbonate.
Conversion to mesylate salt: The resulting compound is converted to its mesylate salt using methane sulfonic acid.
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the compound while minimizing the formation of other impurities .
Analyse Des Réactions Chimiques
Dabigatran impurity D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
Dabigatran impurity D has several scientific research applications, including:
Pharmaceutical research: It is used in the development and validation of analytical methods for the detection and quantification of impurities in Dabigatran etexilate mesylate.
Quality control: It is used to ensure the purity and efficacy of Dabigatran etexilate mesylate in pharmaceutical dosage forms.
Toxicological studies: It is used to assess the potential toxic effects of impurities in pharmaceutical products.
Mécanisme D'action
The mechanism of action of Dabigatran impurity D is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its structural similarity to Dabigatran etexilate mesylate suggests that it may interact with similar molecular targets and pathways. Dabigatran etexilate mesylate is a direct thrombin inhibitor, and it is possible that this compound may exhibit some degree of thrombin inhibition .
Comparaison Avec Des Composés Similaires
Dabigatran impurity D can be compared with other similar compounds, such as:
Dabigatran etexilate mesylate: The active pharmaceutical ingredient that this compound is related to.
Dabigatran Acyl-β-D-Glucuronide: Another impurity related to Dabigatran etexilate mesylate, which is formed through glucuronidation.
Dabigatran N-Oxide: An oxidation product of Dabigatran etexilate mesylate.
This compound is unique in its specific structural modifications, which distinguish it from other impurities and related compounds .
Propriétés
Numéro CAS |
1416446-43-9 |
---|---|
Formule moléculaire |
C32H37N7O5 |
Poids moléculaire |
599.7 g/mol |
Nom IUPAC |
ethyl 3-[[2-[[4-(N-butoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate |
InChI |
InChI=1S/C32H37N7O5/c1-4-6-19-44-32(42)37-30(33)22-10-13-24(14-11-22)35-21-28-36-25-20-23(12-15-26(25)38(28)3)31(41)39(18-16-29(40)43-5-2)27-9-7-8-17-34-27/h7-15,17,20,35H,4-6,16,18-19,21H2,1-3H3,(H2,33,37,42) |
Clé InChI |
WJPQOZUUJHIDCH-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
O-Butyl Dabigatran Ethyl Ester; N-[[2-[[[4-[[(Butoxycarbonyl)amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinylβ-alanine Ethyl Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.